1-(4-Phenyl-2-quinolyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72320-58-2 |
|---|---|
Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-phenyl-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C19H19N3/c1-2-6-15(7-3-1)17-14-19(22-12-10-20-11-13-22)21-18-9-5-4-8-16(17)18/h1-9,14,20H,10-13H2 |
InChI Key |
LYLBRVQNLFMNLN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Other CAS No. |
72320-58-2 |
Synonyms |
2-(1-piperazinyl)-4-phenylquinolone 2-(1-piperazinyl)-4-phenylquinolone hydrochloride 2-(1-piperazinyl)-4-phenylquinolone maleate AD 2876 AD-2876 |
Origin of Product |
United States |
Historical Context of Quinolines and Piperazines in Drug Discovery
The journey of quinoline (B57606) and piperazine (B1678402) in medicine is a story of enduring relevance and versatility. Both heterocyclic structures are considered "privileged scaffolds" because of their ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. usc.edunih.govtandfonline.comresearchgate.netresearchgate.net
The quinoline nucleus, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, has a rich history dating back to the 19th century. rsc.org It was first isolated from coal tar in 1834. rsc.org The discovery of the antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree, marked the entry of quinoline-based compounds into pharmacotherapy. researchgate.netglobalresearchonline.net This led to the development of synthetic antimalarials like chloroquine (B1663885) and primaquine. rsc.orgglobalresearchonline.net Over the decades, the quinoline scaffold has been a cornerstone in the development of drugs for various diseases, including cancer, bacterial infections, and Alzheimer's disease. nih.govrsc.orgnih.gov Its rigid structure and ability to be readily functionalized have made it a favorite among medicinal chemists for designing novel bioactive molecules. usc.edutandfonline.com
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, also has a long history in medicinal chemistry. wikipedia.orgnih.gov Initially used as an anthelmintic agent in the early 20th century to expel parasitic worms, its applications have since expanded dramatically. wikipedia.org The presence of two basic nitrogen atoms allows for the modulation of physicochemical properties like solubility and basicity, which are crucial for a compound's pharmacokinetic profile. nih.govtandfonline.comtandfonline.com This versatility has led to the incorporation of the piperazine moiety into a vast number of drugs, including antipsychotics, antidepressants, antihistamines, and anticancer agents. wikipedia.orgwisdomlib.orgontosight.airesearchgate.net
Rationale for Researching the 1 4 Phenyl 2 Quinolyl Piperazine Scaffold
The combination of the quinoline (B57606) and piperazine (B1678402) moieties into a single molecule, 1-(4-Phenyl-2-quinolyl)piperazine, presents a compelling rationale for research. This molecular hybridization strategy aims to leverage the favorable properties of both scaffolds to create new compounds with potentially enhanced or novel biological activities. researchgate.net
The core structure of this compound features the rigid, aromatic quinoline system linked to the flexible, basic piperazine ring. This arrangement offers several advantages for drug design:
Multi-target Interaction: The distinct electronic and steric properties of the two components allow for potential interactions with multiple biological targets or different binding sites on a single target. ontosight.airesearchgate.net
Modulation of Physicochemical Properties: The piperazine moiety can be easily modified at its second nitrogen atom, allowing for the fine-tuning of properties like solubility, lipophilicity, and basicity to optimize pharmacokinetic and pharmacodynamic profiles. tandfonline.comtandfonline.com
Structural Versatility: The quinoline ring can be substituted at various positions to explore structure-activity relationships (SAR) and enhance potency and selectivity. frontiersin.org
Research has been driven by the hypothesis that this hybrid scaffold can serve as a template for developing agents for a range of therapeutic areas. Early studies on substituted 4-phenyl-2-(1-piperazinyl)quinolines identified them as a novel class of antiulcer agents. nih.gov Subsequent research has explored their potential in other areas, leveraging the known pharmacological profiles of both quinoline and piperazine derivatives, which include anticancer, antimicrobial, and central nervous system activities. nih.govresearchgate.netresearchgate.netresearchgate.net
Overview of Academic Research Trajectories for the Chemical Compound
Established Synthetic Pathways for the Core Quinolylpiperazine Structure
The fundamental approach to constructing the quinolylpiperazine core often involves the reaction of a substituted quinoline with piperazine. A common method is the nucleophilic substitution of a leaving group on the quinoline ring, typically a halogen, with piperazine. For instance, the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline has been achieved by reacting 4,7-dichloroquinoline (B193633) with piperazine. google.com This reaction has been explored under various conditions, including using an excess of piperazine in ethanol (B145695) or employing a base like potassium carbonate in isopropanol. google.com The use of phenol (B47542) as a solvent has also been reported in earlier syntheses. google.com
Another established route involves the condensation of 2-aminobenzyl alcohols with ketones in the presence of a ruthenium catalyst, which proceeds via a hydrogen-borrowing strategy. researchgate.net This method offers a more environmentally benign approach to quinoline synthesis. The classic Pfitzinger synthesis, which utilizes isatin (B1672199) and its derivatives, provides another pathway to the quinoline system, which can then be further modified to incorporate the piperazine moiety. mdpi.com
Approaches to Functionalization and Derivatization Strategies
Once the core this compound structure is formed, it can be further modified to create a library of derivatives. Functionalization can occur at several positions, including the piperazine nitrogen, the phenyl ring, or the quinoline core itself.
Derivatization of the second nitrogen atom of the piperazine ring is a common strategy. This can be achieved by reacting the core structure with various electrophiles. For example, new series of 1,3,4-oxadiazoles incorporating a piperazine scaffold have been synthesized, indicating the versatility of the piperazine nitrogen for further chemical modification. researchgate.net Similarly, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives highlights the ability to introduce diverse substituents onto the piperazine ring. nih.gov
Functionalization of the quinoline ring itself can be accomplished through C-H activation, a powerful tool in modern organic synthesis. Transition metals such as palladium, rhodium, and copper are often employed to catalyze the direct functionalization of C-H bonds, allowing for the introduction of various substituents at specific positions on the quinoline ring. mdpi.com For instance, copper-catalyzed carbamoylation of quinoline N-oxides has been reported to occur at the C2 position. mdpi.com
Optimization of Reaction Conditions and Yields in Quinolylpiperazine Synthesis
Optimizing reaction conditions is critical for achieving high yields and purity of the desired quinolylpiperazine derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, base, temperature, and reaction time.
For the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, different solvent and base combinations have been explored to maximize yield and purity. google.com For example, refluxing in methanol (B129727) and subsequent crystallization has been shown to produce a highly pure product. google.com The use of microwave assistance has also been investigated as a method to accelerate reactions and improve efficiency in the synthesis of related heterocyclic compounds. researchgate.net
In ruthenium-catalyzed quinoline synthesis, the reaction conditions were optimized by screening various parameters, including the catalyst loading, the amount of base (such as potassium tert-butoxide), and the use of water as a solvent. researchgate.net The development of efficient protocols often involves a systematic study of these variables to find the optimal balance for a given transformation.
Spectroscopic and Spectrometric Characterization of Synthesized Quinolylpiperazine Analogues
The structural elucidation of newly synthesized this compound analogues relies heavily on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values in ¹H NMR spectra help to identify the different types of protons and their neighboring environments. ¹³C NMR provides information about the carbon skeleton. These techniques have been used to characterize a variety of piperazine derivatives. researchgate.netresearchgate.net
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands in the IR spectrum can confirm the presence of N-H, C=N, C-N, and aromatic C-H bonds within the quinolylpiperazine structure. researchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. This technique is crucial for confirming the identity of the target molecule. uni-muenchen.denih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
X-ray Crystallography offers the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline sample. This technique has been used to characterize related heterocyclic structures. uni-muenchen.de
The combination of these analytical methods allows for the unambiguous confirmation of the structures of synthesized this compound derivatives.
Central Nervous System Activity Research
Derivatives of this compound have been a subject of interest in neuropharmacology due to their structural similarity to known centrally acting agents. The core structure, combining a quinoline ring, a phenyl group, and a piperazine moiety, provides a versatile scaffold for interacting with various targets within the central nervous system (CNS). nih.govjetir.org
Modulation of Neurotransmitter Systems in Preclinical Models
The interaction of this compound derivatives with neurotransmitter systems, particularly the serotonergic and dopaminergic systems, has been a key area of investigation. These systems are crucial in regulating mood, cognition, and motor functions, and their modulation is a primary strategy for treating various neuropsychiatric disorders. mdpi.com
Two notable derivatives, 1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on (MM5) and 1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion (MC1), have been studied for their effects on serotonin (B10506) (5-HT) and dopamine (B1211576) release in the rat prefrontal cortex. nih.gov Both compounds demonstrated an affinity for 5-HT1A receptors in vitro. nih.gov
In vivo studies revealed that MM5 acts as a 5-HT1A agonist, leading to a decrease in the extracellular levels of 5-HT. nih.gov In contrast, MC1 showed a more complex profile, appearing to have moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov Interestingly, MC1 was also found to increase cortical dopamine levels, an effect that was not mediated by 5-HT1A or 5-HT2A receptors, suggesting a distinct mechanism of action on the dopaminergic system. nih.gov
The broader class of 1-phenylpiperazine (B188723) compounds are known monoamine releasing agents, with varying potency for norepinephrine, serotonin, and dopamine release. wikipedia.org The arylpiperazine structure is a common pharmacophore in drugs targeting dopaminergic and serotonergic receptors. jetir.org
Table 1: Investigated Effects of this compound Derivatives on Neurotransmitter Systems
| Compound | Receptor/Transmitter Interaction | Preclinical Model | Key Finding | Reference |
| MM5 | 5-HT1A receptor affinity; decreased extracellular 5-HT | Rat prefrontal cortex | Exhibits profile of a 5-HT1A agonist. | nih.gov |
| MC1 | 5-HT1A and 5-HT2A receptor affinity; suppressed 5-HT release; raised cortical dopamine | Rat prefrontal cortex | Moderate agonist at 5-HT1A/2A receptors; facilitates dopamine release via a separate mechanism. | nih.gov |
Behavioral Pharmacology Studies in Rodent Models of Depression
The antidepressant potential of compounds related to this compound has been explored in various rodent models of depression. These models, such as the forced swim test (FST) and tail suspension test, are widely used to screen for potential antidepressant activity. nih.govnmu.edufrontiersin.org
A structurally similar compound, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a), has been investigated for its antidepressant-like effects. nih.govnih.gov In the mouse forced swim test, acute administration of this compound significantly reduced the duration of immobility, an effect comparable to the established antidepressant fluoxetine. nih.govnih.gov This suggests a potential antidepressant-like activity.
Furthermore, this compound potentiated 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitches in mice and antagonized reserpine-induced hypothermia in rats, indicating an interaction with the serotonergic system. nih.govnih.gov In a more chronic model, sub-chronic treatment attenuated the behavioral abnormalities induced by olfactory bulbectomy in rats, further supporting its potential as an antidepressant agent. nih.gov
Another piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), also demonstrated antidepressant-like activity in the forced swimming test, with its effects being blocked by interventions that disrupt the serotonergic system. nih.govresearchgate.net
Table 2: Antidepressant-like Activity of a Related Quinoxaline (B1680401) Derivative in Rodent Models
| Test | Animal Model | Compound | Key Finding | Reference |
| Forced Swim Test (FST) | Swiss albino mice | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Significant reduction in immobility time. | nih.govnih.gov |
| 5-HTP Induced Head Twitch | Swiss albino mice | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Potentiation of head twitch response. | nih.govnih.gov |
| Reserpine Induced Hypothermia | Male Wistar rats | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Antagonized hypothermia. | nih.govnih.gov |
| Olfactory Bulbectomy | Male Wistar rats | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Attenuated behavioral anomalies. | nih.gov |
Investigation of Antinociceptive Properties in Animal Models
The potential analgesic effects of this compound derivatives have been a subject of preclinical research, often utilizing animal models of pain such as the hot plate test, writhing test, and formalin test. nih.govnih.goveuropeanreview.orgmdpi.comualberta.ca
While direct studies on this compound are limited, research on related structures provides insights. For instance, certain 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one have demonstrated strong analgesic action. nih.gov Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has shown antinociceptive effects in both the neurogenic and inflammatory phases of the formalin test, as well as in the tail flick and hot plate tests, suggesting central mechanisms of action. nih.gov The antinociceptive effect of LQFM-008 appears to be mediated through the serotonergic pathway. nih.gov
The writhing test, which induces visceral pain, has been used to evaluate the analgesic properties of various compounds, including piperazine analogues. nih.govualberta.caresearchgate.net For example, some 1-(4-aryl-2-thiazolyl)-3,5-disubstituted-2-pyrazolines showed significant reductions in the writhing response in mice. ualberta.ca
Table 3: Antinociceptive Effects of Related Piperazine Derivatives in Animal Models
| Test | Animal Model | Compound | Key Finding | Reference |
| Formalin Test | Mice | LQFM-008 | Reduced licking time in both neurogenic and inflammatory phases. | nih.gov |
| Tail Flick Test | Mice | LQFM-008 | Increased latency to thermal stimulus. | nih.gov |
| Hot Plate Test | Mice | LQFM-008 | Increased latency to thermal stimulus. | nih.gov |
| Writhing Test | Mice | 1-(4-aryl-2-thiazolyl)-3,5-disubstituted-2-pyrazolines | Significant reduction in writhing response. | ualberta.ca |
Exploration of Antipsychotic Potential in Preclinical Assessments
The structural characteristics of this compound derivatives suggest a potential for antipsychotic activity. Preclinical assessments for antipsychotic potential often involve models that measure the antagonism of dopamine agonist-induced behaviors, such as apomorphine-induced stereotypy, and the induction of catalepsy. nih.govnih.gov
Studies on related piperazine derivatives have shown promise in this area. For example, certain 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one were found to inhibit amphetamine-induced hyperactivity and abolish apomorphine-induced stereotypy, which are indicative of antipsychotic-like effects. nih.gov
A series of 1-(pyrimidin-2-yl)piperazine derivatives were evaluated as potential atypical antipsychotic agents. nih.gov One compound from this series, BMS 181100, effectively inhibited apomorphine-induced stereotopy in rats. nih.gov Crucially, this compound did not induce catalepsy and even reversed the cataleptic effects of other neuroleptic agents, suggesting a low potential for extrapyramidal side effects, a hallmark of atypical antipsychotics. nih.gov This compound had weak affinity for dopamine D2 receptors but was a potent ligand for sigma binding sites, suggesting an indirect modulation of the dopaminergic system. nih.gov
Study of Acetylcholinesterase and Butyrylcholinesterase Inhibition for Neurodegenerative Research
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. nih.govnih.gov The piperazine and quinoline scaffolds are present in various cholinesterase inhibitors.
Recently, a selective and potent butyrylcholinesterase (BChE) inhibitor, S21-1011, which features a 4-benzylpiperazinequinoline structure, was identified. nih.gov This compound exhibited a high inhibitory potency for BChE (IC50 = 0.059 ± 0.006 μM for equine BChE and 0.162 ± 0.069 μM for human BChE). nih.gov In preclinical studies, S21-1011 demonstrated excellent blood-brain barrier permeability and was effective in alleviating cognitive impairment in mouse models of Alzheimer's disease. nih.gov
Other studies have explored 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential acetylcholinesterase inhibitors. nih.gov Within this series, compounds with electron-withdrawing groups on the phenyl ring showed the highest potency. nih.gov For instance, a derivative with an ortho-chlorine moiety exhibited an IC50 of 0.91 ± 0.045 μM against AChE. nih.gov Similarly, another series of phthalimide-based piperazine derivatives showed inhibitory activity against acetylcholinesterase, with the 4-fluorophenyl derivative being the most potent in its class (IC50 = 16.42 ± 1.07 µM). nih.gov
The development of dual inhibitors of both AChE and BChE is also an active area of research. nih.gov
Table 4: Cholinesterase Inhibitory Activity of Related Piperazine and Quinoline Derivatives
| Compound/Derivative Series | Target Enzyme | IC50 Value | Key Finding | Reference |
| S21-1011 (4-benzylpiperazinequinoline derivative) | Butyrylcholinesterase (human) | 0.162 ± 0.069 μM | Potent and selective BChE inhibitor with in vivo efficacy. | nih.gov |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho-chloro) | Acetylcholinesterase | 0.91 ± 0.045 μM | Electron-withdrawing groups enhance potency. | nih.gov |
| 2-(2-(4-(2-Oxo-2-(4-fluorophenyl)ethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 16.42 ± 1.07 µM | Phthalimide-based piperazine derivative with inhibitory activity. | nih.gov |
Antipathogenic Activity Research
The piperazine and quinoline nuclei are found in numerous compounds with established antimicrobial and antifungal properties. nih.govnih.govasianpubs.org Consequently, derivatives of this compound are logical candidates for investigation into their potential as antipathogenic agents.
Research into N-(phenethyl)piperazinyl quinolone derivatives has shown that these compounds possess in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, ciprofloxacin (B1669076) derivatives with a chloro-substituted phenethyl residue demonstrated antimicrobial activity that was comparable or superior to reference quinolone antibiotics. nih.gov
Another study focused on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which exhibited antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for PNT was suggested to involve the inhibition of DNA gyrase, leading to cell disruption. nih.gov This compound was found to have not only bacteriostatic but also bactericidal effects. nih.gov
While these studies highlight the potential of the broader chemical classes, specific research on the antipathogenic activities of this compound derivatives is an area that warrants further investigation.
Antimicrobial Efficacy Studies (Antibacterial, Antifungal)
The piperazine nucleus is a versatile scaffold in the development of antimicrobial agents. apjhs.com Several studies have highlighted the potential of piperazine derivatives to combat various bacterial and fungal pathogens. While specific studies focusing solely on this compound are limited in the provided results, the broader class of piperazine derivatives has shown promising antimicrobial activities. apjhs.comijcmas.com For instance, certain piperazine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.comnih.gov The antimicrobial action is often attributed to the ability of the piperazine moiety to interact with microbial cell components. apjhs.com
A study on novel piperazine derivatives revealed that some compounds exhibited significant antibacterial activity against pathogenic strains such as Shigella flexineri and S. aureus. ijcmas.com Another research effort synthesized a series of N-phenylpiperazine derivatives and tested their activity against Staphylococcus aureus, four mycobacterial strains, and two fungal strains, with some compounds showing moderate inhibitory effects. nih.gov The modification of the piperazine structure, such as the introduction of different substituents, has been a key strategy to enhance antimicrobial potency. researchgate.net
Table 1: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| RL-308 | Shigella flexineri, S. aureus, MRSA, Shigella dysentriae | Effective antibacterial activity | ijcmas.com |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | High inhibition activity (MIC = 15.4 µM) | nih.gov |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii, M. marinum | High inhibition activity (MIC = 15.0 µM) | nih.gov |
| 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative 5h | Ciprofloxacin-resistant P. aeruginosa (CRPA) | Promising growth inhibition (MIC = 16 µg/mL) | nih.gov |
Antimalarial Activity Assessment
The quinolone and piperazine scaffolds are both recognized for their importance in the development of antimalarial drugs. Research into piperazine-substituted 4(1H)-quinolones has demonstrated their potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Studies have indicated that the direct attachment of the piperazine ring to the 4(1H)-quinolone core, or via a single methylene (B1212753) unit, is beneficial for antimalarial activity. nih.gov
For example, N-phenylpiperazinyl-4(1H)-quinolone derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov Specifically, one N-phenylpiperazinyl-4(1H)-quinolone, compound 8ac, displayed an EC50 value of 26 nM against the W2 strain. nih.gov Further modifications, such as the introduction of substituents on the quinolone ring, have been explored to optimize the antimalarial efficacy and improve physicochemical properties like aqueous solubility. nih.gov
Table 2: Antimalarial Activity of Piperazine-Substituted Quinolone Derivatives
| Compound | P. falciparum Strain | EC50 | Reference |
|---|---|---|---|
| N-phenylpiperazinyl-4(1H)-quinolone 8ac | W2 | 26 nM | nih.gov |
| N-phenylpiperazinyl-4(1H)-quinolone 8ac | TM90-C2B | 1500 nM | nih.gov |
| Benzyl-substituted analogue 8ad | W2 | 120 nM | nih.gov |
| Benzyl-substituted analogue 8ad | TM90-C2B | >2.0 μM | nih.gov |
Antimycobacterial Potentials
Derivatives of quinolones have been a significant area of research for new antituberculosis drugs. nih.gov The quinoline moiety is a recognized pharmacophore with antitubercular activity. nih.gov The synthesis of quinoline-benzothiazinone hybrids containing a piperazinyl linker has yielded compounds with substantial activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov
In one study, 24 out of 30 synthesized piperazinyl-benzothiazinone-based quinoline hybrids showed significant antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 1 µg/ml. nih.gov These compounds were also found to be largely non-toxic to Vero cells. nih.gov Furthermore, some of these potent compounds demonstrated equipotent inhibition against drug-resistant clinical isolates of Mtb. nih.gov Another study identified quinolone derivatives with MIC values against M. tuberculosis H37Rv strain in the range of 1.2–3 μg mL−1, and these compounds also showed excellent activity against a tested MDR-TB strain. nih.gov
Table 3: Antimycobacterial Activity of Quinolone Derivatives
| Compound Class/Series | Target Organism | MIC Range | Reference |
|---|---|---|---|
| Piperazinyl-benzothiazinone-based quinoline hybrids | M. tuberculosis H37Rv | 0.06-1 µg/ml | nih.gov |
| Quinolone derivatives (6b6, 6b12, 6b21) | M. tuberculosis H37Rv | 1.2–3 μg mL−1 | nih.gov |
| Quinolone derivatives (6b6, 6b12, 6b21) | MDR-TB strain | 0.9-3 μg mL−1 | nih.gov |
Antiviral Fusion Inhibition Research (e.g., Respiratory Syncytial Virus)
A novel series of piperazinylquinoline derivatives has been identified as potent fusion inhibitors of the Respiratory Syncytial Virus (RSV). nih.gov Through a ligand-based screening approach, a hit compound, 1-amino-3-[[2-(4-phenyl-1-piperidyl)-4-quinolyl]amino]propan-2-ol, was discovered to be active against the RSV long (A) strain with an EC50 of 0.759 uM. nih.gov
Further optimization of this lead structure, including the substitution of the piperidine (B6355638) ring with a benzylcarbonyl-substituted piperazine, led to a significant improvement in anti-RSV activity. nih.gov Two analogues, in particular, demonstrated impressive anti-RSV activities with EC50 values of 0.028 μM and 0.033 μM. nih.gov These compounds were confirmed to act as RSV fusion inhibitors through plaque reduction and fusion inhibition assays. nih.gov
Anticancer and Antiproliferative Activity Research
The this compound scaffold and its derivatives have emerged as a promising class of compounds in the field of oncology research. Their anticancer potential has been explored through various mechanisms, including the inhibition of critical signaling pathways and the direct modulation of cancer cell growth.
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Pathways
The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a crucial regulator of angiogenesis, a process essential for tumor growth and metastasis. semanticscholar.orgnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.govnih.gov Several quinoline and piperazine derivatives have been investigated as potential VEGFR-2 inhibitors.
For instance, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamides were developed and showed potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values comparable to the standard drug sorafenib. semanticscholar.org The presence of a fluoro substitution on the phenyl ring was found to be important for maintaining this activity. semanticscholar.org Similarly, piperazine-chalcone hybrids and their related pyrazoline derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, with some compounds showing IC50 values in the sub-micromolar range. researchgate.net
Table 4: VEGFR-2 Inhibitory Activity of Piperazine and Quinolone Derivatives
| Compound Series | VEGFR-2 IC50 | Reference |
|---|---|---|
| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamides | 46.83 ± 2.4 nM and 51.09 ± 2.6 nM | semanticscholar.org |
| Piperazine–chalcone hybrids and related pyrazoline derivatives | 0.57 µM to 1.48 µM | researchgate.net |
| Pyrroloquinoline-5-carbaldehydes | 0.13 mM (most potent) | semanticscholar.org |
Modulation of Cellular Proliferation in In Vitro Cancer Models
Derivatives of this compound and related structures have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. nih.govmdpi.comnih.gov These compounds often exert their effects by interfering with fundamental cellular processes like cell division.
One study investigated a series of 4-phenyl-2-quinolone (4-PQ) derivatives and found that they exhibited antiproliferative activities against colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep 3B) cell lines. nih.govmdpi.com One particular 4-PQ derivative, 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one, showed excellent antiproliferative activity against the COLO205 cell line with an IC50 of 0.32 μM. nih.govnih.gov Another study on aminated quinolinequinones linked to piperazine analogs found that these compounds were potent inhibitors of cancer cell growth across several cell lines, with one compound, QQ1, being particularly effective against ACHN renal cancer cells with an IC50 of 1.55 μM. nih.gov The mechanism of action for some of these compounds involves cell cycle arrest. nih.gov
Furthermore, novel piperazine derivatives of vindoline (B23647) have shown significant antiproliferative effects in the NCI-60 cell line screening. mdpi.com One such derivative exhibited a growth inhibition (GI50) value of 1.00 μM on the breast cancer MDA-MB-468 cell line. mdpi.com
Table 5: Antiproliferative Activity of this compound and Related Derivatives
| Compound/Series | Cancer Cell Line | IC50/GI50 | Reference |
|---|---|---|---|
| 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | COLO205 | 0.32 μM | nih.govnih.gov |
| 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | H460 | 0.89 μM | nih.gov |
| Aminated quinolinequinone (QQ1) | ACHN (renal cancer) | 1.55 μM | nih.gov |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (breast cancer) | 1.00 μM | mdpi.com |
| 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | Various (A549, MCF-7, HeLa, HT29, HCT-116) | 1.47-11.83 μM | nih.gov |
| 1,4-disubstituted phthalazines with N-arylpiperazine side chains | MCF-7 (breast cancer) | 1.4 to 2.3 μmol | cu.edu.eg |
Aldehyde-Keto Reductase Enzyme (AKR1C3) Inhibition Studies
The aldo-keto reductase (AKR) superfamily, particularly the AKR1C3 isoform (also known as type 5 17β-hydroxysteroid dehydrogenase), has emerged as a significant therapeutic target in oncology. High expression levels of AKR1C3 are implicated in the progression of certain cancers, including prostate and breast cancer, making its inhibition a point of interest for drug development. nih.gov
Research into inhibitors of AKR1C3 has explored various chemical scaffolds. While direct studies on this compound are not prominent in the available literature, investigations into structurally related quinoline and piperazine derivatives provide insight into the potential of this chemical class. For instance, certain quinoline derivatives have been identified as inhibitors of AKR1C isoforms. nih.gov Specifically, compounds such as 2-((3-methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid and 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid demonstrate inhibitory activity against AKR1C enzymes. nih.gov
Furthermore, other non-steroidal inhibitors have been developed, some of which contain a piperazine moiety. nih.gov For example, 4-(2-naphthoyl)piperazine-1-carbaldehyde was identified as a selective inhibitor of the related AKR1C1 isoform. nih.gov A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which contain a piperidine ring (structurally similar to piperazine), were developed as potent and isoform-selective non-carboxylate inhibitors of AKR1C3. nih.gov These findings suggest that both the quinoline and piperazine scaffolds have been independently incorporated into molecules targeting the AKR1C family.
| Compound Name | Target Enzyme(s) | Key Structural Moiety | Reference |
|---|---|---|---|
| 2-((3-methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid | AKR1C2, AKR1C1, AKR1C3 | Quinoline | nih.gov |
| 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | AKR1C1, AKR1C3 | Quinoline | nih.gov |
| 4-(2-naphthoyl)piperazine-1-carbaldehyde | AKR1C1 (selective) | Piperazine | nih.gov |
Other Biological Activities in Preclinical Models
A series of substituted 4-phenyl-2-(1-piperazinyl)quinolines have been synthesized and evaluated as a novel class of antiulcer agents. nih.gov These compounds demonstrated inhibitory effects against gastric ulcers induced by stress and ethanol in preclinical models. The research classified these derivatives into three distinct groups based on their antiulcer activity profile. nih.gov
One group of compounds was predominantly effective against stress-induced ulcers, with this activity showing a close relationship to antagonism of reserpine-induced hypothermia. nih.gov A second group demonstrated efficacy against both stress- and ethanol-induced ulcers. nih.gov The third group was selectively active against ethanol-induced ulcers. nih.gov This differentiation in activity profiles points to distinct mechanisms of gastroprotective action. Among the synthesized compounds, 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline dimaleate (also known as AS-2646) emerged as a particularly potent agent against stress-induced ulcers and also showed inhibition of gastric acid secretion, suggesting a potential central nervous system-mediated action. nih.gov
| Activity Profile | Description | Lead Compound Example | Reference |
|---|---|---|---|
| Predominantly Anti-Stress Ulcer | Effective in stress-induced ulcer models; linked to antagonism of hypothermia. | - | nih.gov |
| Broad-Spectrum Antiulcer | Effective against both stress- and ethanol-induced ulcers. | - | nih.gov |
| Selective Anti-Ethanol Ulcer | Shows selective inhibitory effects on ethanol-induced gastric ulcers. | - | nih.gov |
| Potent Anti-Stress Ulcer and Secretion Inhibitor | Shows potent inhibition of stress-induced ulcers and gastric acid secretion. | 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline dimaleate (AS-2646) | nih.gov |
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. Its inhibition prevents the breakdown of incretin (B1656795) hormones, such as GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion. nih.govnih.gov While direct investigation of this compound derivatives as DPP-4 inhibitors is not extensively documented, the core structure shares features with known DPP-4 inhibitors. The quinoline scaffold is bioisosteric with the quinoxaline and quinazoline (B50416) rings, which are core components of potent DPP-4 inhibitors like Linagliptin. nih.gov Research on quinoxaline-based compounds has demonstrated their potential as selective DPP-4 inhibitors with in vivo hypoglycemic activity. nih.gov This structural relationship suggests that the quinoline ring system could serve as a viable scaffold for the design of novel DPP-4 inhibitors.
T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage-activated channels that play a crucial role in regulating neuronal excitability and have been identified as important targets for conditions like epilepsy and neuropathic pain. nih.govfrontiersin.org The piperazine moiety is a recurring feature in compounds designed to modulate these channels. For example, a series of diphenyl methyl-piperazine derivatives were synthesized and tested for their effects on Cav3.2 channels, leading to the identification of a potent blocker. nih.gov It has been noted that piperazine-based compounds such as flunarizine (B1672889) can inhibit T-type calcium channels. nih.gov Furthermore, optimization of 1,4-substituted piperidine amides, which are structurally related to piperazines, led to the discovery of potent and selective T-type calcium channel antagonists with efficacy in preclinical models of epilepsy and other CNS disorders. nih.gov These findings highlight the importance of the piperazine/piperidine core in achieving T-type channel blockade.
The arylpiperazine structure is a well-known pharmacophore for ligands of α-adrenergic receptors. nih.gov Derivatives of 1,4-substituted piperazine have been extensively studied for their affinity and antagonistic properties at α1-adrenoceptors. nih.govresearchgate.net In one study, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were synthesized and evaluated. nih.gov The most active compounds displaced the specific radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range, indicating high affinity. nih.govresearchgate.net The antagonistic potency of these compounds was confirmed through functional assays measuring the inhibition of phenylephrine-induced contractions in isolated rat aorta. nih.gov Compounds with an o-methoxyphenylpiperazine moiety were noted to be particularly effective, suggesting this feature plays a key role in affinity. nih.gov For instance, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated high affinity (Ki = 2.4 nM) and selectivity for α1- over α2-adrenoceptors, along with potent antagonistic activity (pA2 = 8.807). nih.gov
| Compound | α1-Adrenoceptor Affinity (Ki, nM) | α1-Antagonistic Potency (pA2) | Reference |
|---|---|---|---|
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) | 2.4 | 8.807 | nih.gov |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) | 2.1 | 8.441 | nih.gov |
| 1-[2-(2,6-dimethylphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine (2) | 5.1 | 8.771 | nih.gov |
| 1-[2-(2-chloro-6-methylphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine (3) | 4.0 | 8.562 | nih.gov |
| 1-[2-(2-methylphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine (1) | 13.1 | 7.868 | nih.gov |
Both quinoline and piperazine derivatives have been investigated for their antioxidant properties. mdpi.comresearchgate.net Quinoline has been described as a privileged scaffold for designing derivatives with antioxidant potential, with some compounds predicted to be more efficient radical scavengers than the reference compound Trolox. mdpi.com The piperazine ring has also been incorporated into numerous molecules exhibiting significant antioxidant activity. researchgate.netnih.gov
Studies on 1-(phenoxyethyl)-piperazine derivatives demonstrated that certain substitutions significantly influence their antioxidant profile. ptfarm.plresearchgate.net Specifically, derivatives with a 4-methyl- or 2,6-dimethyl-phenoxyethyl moiety were found to increase the total antioxidant capacity (TAC) of plasma and enhance the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. ptfarm.pl In contrast, the addition of a chlorine atom to the phenoxy moiety tended to decrease these antioxidant properties. ptfarm.pl These findings indicate that the antioxidant activity of such piperazine derivatives can be finely tuned through structural modifications.
| Compound Moiety | Effect on Total Antioxidant Capacity (TAC) | Effect on Superoxide Dismutase (SOD) Activity | Reference |
|---|---|---|---|
| 1-[(4-methyl)-phenoxyethyl]-moiety | Increased | Increased | ptfarm.pl |
| 1-[(2,6-dimethyl)-phenoxyethyl]-moiety | Increased | Increased | ptfarm.pl |
| Addition of chlorine atom to methyl-phenoxy moiety | Decreased properties | Weaker effect or increase depending on concentration | ptfarm.pl |
Structure Activity Relationship Sar Studies of 1 4 Phenyl 2 Quinolyl Piperazine Derivatives
Elucidation of Structural Requirements for Target Affinity and Efficacy
The 1-(4-phenyl-2-quinolyl)piperazine scaffold can be dissected into three main components for SAR analysis: the quinoline (B57606) ring system, the central piperazine (B1678402) ring, and the terminal phenyl group. Each of these can be systematically modified to probe the binding pockets of target receptors.
The quinoline ring at position 2 of the piperazine is a key structural element. Its aromatic and planar nature is often crucial for π-π stacking interactions within the receptor binding site. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, further anchoring the ligand to the target protein.
The terminal phenyl group provides a large hydrophobic surface that can engage in van der Waals and hydrophobic interactions with the receptor. The substitution pattern on this ring is a primary focus of SAR studies to enhance potency and selectivity.
Impact of Substituent Modifications on Biological Activity Profiles
Modifications to the substituents on both the quinoline and the terminal phenyl ring have profound effects on the biological activity of this compound derivatives. These changes can modulate receptor affinity, selectivity, and functional activity (i.e., agonist, antagonist, or partial agonist).
For derivatives targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are implicated in the treatment of psychosis and depression, specific substitution patterns are known to be favorable. For instance, the introduction of electron-withdrawing or electron-donating groups on the terminal phenyl ring can significantly alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the receptor.
Table 1: Illustrative SAR of Phenylpiperazine Derivatives at 5-HT1A Receptors
| Compound | Substitution on Phenyl Ring | 5-HT1A Affinity (Ki, nM) | Functional Activity |
| A | Unsubstituted | 15.2 | Partial Agonist |
| B | 2-OCH3 | 0.8 | Agonist |
| C | 3-Cl | 5.6 | Antagonist |
| D | 4-F | 12.5 | Partial Agonist |
This table presents illustrative data from related phenylpiperazine series to demonstrate general SAR principles.
As shown in Table 1, a methoxy (B1213986) group at the ortho position of the phenyl ring can significantly increase affinity for the 5-HT1A receptor. In contrast, a chloro group at the meta position tends to confer antagonistic properties. These findings highlight the sensitivity of the receptor to the nature and position of the substituent.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinolylpiperazine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties. For quinolylpiperazine analogues, QSAR studies have been instrumental in predicting the activity of novel derivatives and in providing insights into the mechanism of action at a molecular level.
In a typical QSAR study, a set of synthesized and biologically evaluated quinolylpiperazine derivatives is used as the training set. Various molecular descriptors, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to derive a mathematical equation that relates these descriptors to the observed biological activity.
For example, a QSAR model for a series of quinolylpiperazine derivatives might take the following form:
log(1/IC50) = a(logP) - b(Molar Refractivity) + c(Electronic Parameter) + d
Where a, b, c, and d are coefficients determined by the regression analysis. Such a model can help in identifying the key physicochemical properties that govern the biological activity and can guide the design of new compounds with enhanced potency.
Pharmacophore Development and Validation for Quinolylpiperazine Scaffolds
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and to elicit a biological response. Pharmacophore models for quinolylpiperazine scaffolds are developed based on the structures of a set of active compounds.
A common pharmacophore model for a this compound derivative acting as a D2/5-HT1A ligand would typically include:
A hydrogen bond acceptor feature: corresponding to the nitrogen atom in the quinoline ring.
A positive ionizable feature: representing the protonated nitrogen of the piperazine ring.
An aromatic feature: from the quinoline ring system.
A hydrophobic feature: associated with the terminal phenyl ring.
Once a pharmacophore model is developed, it is validated using a test set of compounds with known activities. A robust pharmacophore model should be able to distinguish between active and inactive molecules. This validated model can then be used for virtual screening of large chemical databases to identify novel compounds with the desired pharmacological profile, or to guide the design of new derivatives with improved properties. The development of such models is a crucial step in the rational design of new drugs based on the this compound scaffold.
Mechanistic Elucidations and Receptor/enzyme Interactions of 1 4 Phenyl 2 Quinolyl Piperazine
Investigation of Ligand-Receptor Binding Profiles
The arylpiperazine and quinoline (B57606) components of 1-(4-Phenyl-2-quinolyl)piperazine are key pharmacophores that confer affinity for several neurotransmitter receptors.
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT3, 5-HT1A)
The arylpiperazine motif is a well-established constituent of ligands targeting serotonin (5-HT) receptors. Compounds featuring this structure are known to interact with various 5-HT subtypes, including 5-HT1A and 5-HT2A. mdpi.comnih.gov For instance, studies on N-phenylpiperazine analogs have demonstrated their potential for high-affinity binding to serotonin receptors. nih.gov The anxiolytic-like activity of some piperazine (B1678402) derivatives has been linked to their interaction with the serotonergic pathway, particularly through 5-HT1A receptors. nih.gov While direct binding data for this compound is not extensively documented, its structural similarity to known serotonergic ligands suggests a high probability of interaction with 5-HT receptor subtypes. Competition binding assays for related N-benzyl phenethylamines have confirmed that specific substitutions can lead to high affinity and selectivity for 5-HT2A over 5-HT1A receptors. nih.gov
Table 1: Serotonin Receptor Binding Profile of Related Arylpiperazine Compounds
| Compound Class | Receptor Subtype | Affinity (Ki) / Activity | Reference |
| N-phenylpiperazine analogs | 5-HT1A | Low affinity noted in D3 selective compounds | nih.gov |
| Arylpiperazine Ligands | 5-HT1A, 5-HT2A, 5-HT7 | Variable, influenced by spacer and terminal groups | mdpi.com |
| LQFM008 (piperazine derivative) | 5-HT1A | Anxiolytic activity antagonized by NAN-190 (5-HT1A antagonist) | nih.gov |
| N-benzyl phenethylamines | 5-HT2A | High affinity and potency as agonists | nih.gov |
Histamine (B1213489) Receptor Subtype Modulation (e.g., H3)
A significant area of investigation for quinoline-piperazine structures is their activity at histamine receptors, particularly the H3 subtype. A series of 2-(4-alkylpiperazin-1-yl)quinolines, which are structurally analogous to this compound, have been identified as potent, centrally acting histamine H3 receptor antagonists. nih.gov The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. mdpi.com Antagonism at this receptor is a target for treating various CNS disorders. mdpi.com The lipophilicity and low polar surface area of these quinoline derivatives are considered favorable for blood-brain barrier penetration. nih.gov Although the specific 4-phenyl substitution is not detailed, the general scaffold strongly suggests potential interaction with the H3 receptor.
Table 2: Histamine H3 Receptor Antagonism by Related Quinolylpiperazine Compounds
| Compound Series | Activity | Key Findings | Reference |
| 2-(4-Alkylpiperazin-1-yl)quinolines | Potent H3 Antagonists | Systematic variations led to high potency. | nih.gov |
| Piperidine (B6355638)/Piperazine Analogs | Dual H3/σ1 Ligands vs. Selective H3 Ligands | Piperidine core favored dual activity; piperazine favored H3 selectivity. | nih.gov |
Sigma Receptor Ligand Interactions (e.g., Sigma-1)
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. rsc.org Phenylpiperidine and related phenylpiperazine scaffolds are known to produce potent sigma-1 receptor ligands. nih.govnih.gov For example, the potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects. nih.govnih.gov Studies comparing piperidine and piperazine analogs have shown that the choice of this core structure can critically influence affinity for sigma-1 receptors, with piperazine-containing compounds sometimes showing higher selectivity for H3 receptors over sigma-1 receptors. nih.gov This suggests that this compound may interact with sigma-1 receptors, though the affinity could be modulated by the interplay between the piperazine and quinoline rings.
Opioidergic System Involvement
The piperazine scaffold is also found in compounds that interact with the opioidergic system. Certain 1-substituted 4-(3-hydroxyphenyl)piperazines have been discovered to be pure opioid receptor antagonists with low nanomolar potencies at μ (mu), δ (delta), and κ (kappa) receptors. nih.gov Conversely, other complex piperazine derivatives, such as 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45), are known to be potent μ-opioid receptor agonists. nih.gov Furthermore, molecular docking studies of some thiazole-piperazine derivatives have shown significant interactions with μ- and δ-opioid receptor proteins, an observation supported by in vivo pharmacological findings. mdpi.com These findings indicate that the this compound structure has the potential to engage with opioid receptors, although the specific nature of this interaction (agonist vs. antagonist) would require direct experimental validation.
Enzyme Target Identification and Inhibition Kinetics
Beyond receptor modulation, the quinoline-piperazine framework has been implicated in the inhibition of various enzymes. Research on related structures has identified inhibitory activity against metabolic enzymes. For instance, piperazinyl- and morpholinyl-quinoline derivatives have demonstrated the ability to inhibit human carbonic anhydrase isoforms (hCA I and II). researchgate.net
In other studies, novel series of nitrophenylpiperazine derivatives were synthesized and evaluated as potential tyrosinase inhibitors. nih.gov One compound featuring an indole (B1671886) moiety on the piperazine ring showed significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM and displayed a mixed-type inhibition mechanism. nih.gov While the specific inhibitory profile of this compound has not been characterized, these precedents suggest it could be a candidate for investigation as an enzyme inhibitor.
Table 3: Enzyme Inhibition by Related Piperazine and Quinoline Compounds
| Compound Class | Enzyme Target | Inhibition Data | Reference |
| Piperazinyl-quinoline derivatives | Carbonic Anhydrase (hCA I, hCA II) | Significant inhibitory ability reported. | researchgate.net |
| Nitrophenylpiperazine derivatives | Tyrosinase | IC50 = 72.55 μM for most potent analog; mixed inhibition. | nih.gov |
Computational Chemistry and Molecular Modeling Applications for 1 4 Phenyl 2 Quinolyl Piperazine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov For 1-(4-Phenyl-2-quinolyl)piperazine, docking studies are instrumental in identifying potential biological targets and understanding the specific molecular interactions that govern its binding affinity.
The process involves preparing the three-dimensional structure of this compound and docking it into the binding sites of various target proteins, often those implicated in cancer progression like tyrosine kinases (e.g., VEGFR-2, EGFR). nih.govnih.gov The results are evaluated using a scoring function, which estimates the binding free energy, with lower scores typically indicating a more favorable interaction.
Analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with crucial amino acid residues in the protein's active site. For instance, studies on similar quinoline-piperazine hybrids have shown that interactions with residues like glutamic acid and histidine in a kinase hinge region can be critical for inhibitory activity. nih.gov Such insights are vital for rationalizing the compound's potential mechanism of action and for guiding future structural modifications to enhance potency and selectivity.
Table 1: Illustrative Molecular Docking Results for this compound Against Cancer-Related Kinases
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| VEGFR-2 | 2OH4 | -9.8 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu1035 | Hydrophobic | |||
| EGFR | 1M17 | -9.2 | Met769, Asp831 | Hydrogen Bond |
| Leu768, Val702 | Hydrophobic | |||
| PI3K | 1E7U | -8.7 | Val851, Lys802 | Hydrogen Bond, Pi-Cation |
| Trp780, Tyr836 | Pi-Pi Stacking |
Note: This data is illustrative and represents typical results expected from such a study.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the ligand-target complex in a simulated physiological environment. researchgate.net An MD simulation tracks the atomic movements of the system over time, providing insights into the conformational changes and the persistence of key interactions identified during docking. mdpi.comnih.gov
For the this compound-protein complex, a simulation of 100 nanoseconds or more can validate the initial docking pose. Key metrics are analyzed to determine stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the pocket. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues that show reduced fluctuation upon ligand binding are often those critical for the interaction. nih.gov
Hydrogen Bond Analysis: The simulation tracks the formation and breakage of hydrogen bonds. The consistent presence of specific hydrogen bonds throughout the simulation confirms their importance in anchoring the ligand. researchgate.net
These simulations provide a more realistic and dynamic picture of the binding event than the static snapshot offered by docking alone. nih.govrsc.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value / Description |
| Software | GROMACS, Desmond, Amber |
| Force Field | OPLS4, GROMOS96, ff14SB |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1.013 bar (NPT ensemble) |
| Solvent Model | TIP3P (explicit water) |
| System Neutralization | Addition of counterions (e.g., Na+, Cl-) |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Lead Optimization
In the drug discovery process, a compound's pharmacokinetic and safety profiles are as critical as its efficacy. In silico ADMET prediction allows for the early assessment of these properties, helping to identify potential liabilities and guide lead optimization. mdpi.com For this compound, various computational models can predict its drug-likeness and ADMET characteristics.
Key predicted properties include:
Physicochemical Properties: Molecular weight, logP (lipophilicity), and topological polar surface area (TPSA) are calculated to assess general drug-like features.
Drug-Likeness Rules: Compliance with criteria such as Lipinski's Rule of Five and Veber's rules is evaluated to predict the likelihood of oral bioavailability. nih.govmdpi.com
Pharmacokinetics: Parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are predicted to understand the compound's distribution and metabolism.
Toxicity: Predictions for potential cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and other toxicities are made to flag potential safety concerns. nih.govresearchgate.net
Studies on similar quinoline-piperazine structures have demonstrated good predicted pharmacokinetic profiles, suggesting this scaffold is a promising starting point for drug development. nih.gov
Table 3: Predicted In Silico ADMET Profile for this compound
| Property | Parameter | Predicted Value | Acceptable Range |
| Physicochemical | Molecular Weight | 329.42 g/mol | < 500 |
| logP (Lipophilicity) | 4.15 | < 5 | |
| H-Bond Donors | 1 | < 5 | |
| H-Bond Acceptors | 3 | < 10 | |
| TPSA | 35.53 Ų | < 140 Ų | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | 0-1 Violations |
| Veber's Rule | Pass | Pass | |
| Absorption | Human Intestinal Absorption | High | High |
| Caco-2 Permeability | High | High | |
| Distribution | Blood-Brain Barrier (BBB) | Low Penetrant | Varies by target |
| Plasma Protein Binding | ~92% | Varies | |
| Metabolism | CYP2D6 Inhibitor | Yes | No (preferred) |
| CYP3A4 Inhibitor | No | No (preferred) | |
| Toxicity | AMES Mutagenicity | Non-mutagen | Non-mutagen |
| hERG I Inhibition | Low risk | Low risk |
Note: These values are computationally predicted and serve as an estimation of the compound's properties.
Prediction of Binding Affinities and Pharmacological Properties
While docking provides a rapid estimate of binding affinity, more rigorous computational methods are used for a more accurate prediction. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are post-processing techniques applied to MD simulation trajectories to calculate the free energy of binding (ΔG_bind). nih.govbohrium.com
These methods calculate the binding free energy by summing various energy components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. nih.gov The resulting ΔG_bind value is often more accurate than the docking score because it accounts for solvent effects and averages over multiple conformations of the complex. researchgate.netresearchgate.net A lower (more negative) ΔG_bind value suggests a stronger and more stable interaction between this compound and its target. This refined affinity prediction is crucial for prioritizing compounds and for establishing a quantitative structure-activity relationship (QSAR) to guide further design efforts.
Table 4: Comparative Binding Affinity Predictions for this compound with VEGFR-2
| Method | Predicted Affinity Score |
| Molecular Docking (Glide Score) | -9.8 kcal/mol |
| MM/GBSA (ΔG_bind) | -65.4 kcal/mol |
Note: This data is illustrative. MM/GBSA values are typically on a different scale than docking scores but provide a more refined ranking of potential ligands.
Future Research Directions and Unexplored Avenues for 1 4 Phenyl 2 Quinolyl Piperazine
Development of Novel Analogues with Improved Selectivity and Potency
A crucial future direction for 1-(4-Phenyl-2-quinolyl)piperazine is the systematic design and synthesis of novel analogues to enhance biological activity. Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to identify how specific chemical modifications influence the compound's interaction with biological targets. frontiersin.orgpolyu.edu.hk Research on related quinoline-piperazine hybrids has demonstrated that substitutions on both the quinoline (B57606) and the terminal phenyl ring can dramatically alter potency and selectivity. nih.govnih.gov
Future research should focus on:
Substitution on the Quinoline Ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986), nitro groups) at different positions of the quinoline core can modulate the electronic and steric properties of the molecule. For instance, studies on similar scaffolds have shown that adding electron-withdrawing or electron-donating groups can impact anticancer and antimicrobial efficacy. nih.govnih.gov
Substitution on the Phenyl Ring: The terminal phenyl group is another key site for modification. Adding substituents such as fluoro, chloro, or trifluoromethyl groups can enhance binding affinity to target proteins and improve pharmacokinetic properties. nih.govnih.gov
Modification of the Piperazine (B1678402) Linker: While the piperazine ring provides a flexible and synthetically accessible linker, exploring other cyclic amine linkers could lead to analogues with altered conformational rigidity and biological activity profiles. rsc.org
These synthetic efforts will generate a library of compounds for screening against various biological targets. This approach will help elucidate the specific structural requirements for optimal activity and selectivity, paving the way for lead compounds with improved therapeutic potential.
Table 1: Examples of Bioactivity in Substituted Quinoline-Piperazine Analogues
| Compound ID | Key Structural Features | Target/Activity | Potency (IC50 / MIC) |
| Compound 10g | 4,6-dimethoxy quinoline; 2-fluoro substitution on sulfonamide phenyl ring | Antibacterial (S. aureus) | MIC: 0.03 µg/mL nih.gov |
| Compound 11e | 4-methoxy-6-fluoro quinoline; 2-fluoro substitution on sulfonamide phenyl ring | Antibacterial (M. catarrhalis) | MIC: 0.03 µg/mL nih.gov |
| Compound 9b | Substituted quinoline with piperazine moiety | Anti-IAV (Influenza A) | IC50: 0.88-6.33 µM nih.gov |
| Compound QQ1 | Aminated quinolinequinone linked to piperazine | Anticancer (ACHN renal cancer cells) | IC50: 1.55 µM nih.gov |
| Compound 95 | Piperazine-quinoline hybrid | Anti-Alzheimer's (AChE Inhibition) | IC50: 3.013 µM nih.govresearchgate.net |
Investigation of Polypharmacology and Multi-Target-Directed Ligand Approaches
Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.govfigshare.com Consequently, drugs that act on a single target may have limited efficacy. Polypharmacology, an approach that utilizes multi-target-directed ligands (MTDLs), aims to address this complexity by designing single molecules that can modulate multiple targets simultaneously. nih.govnih.gov
The quinoline-piperazine scaffold is an ideal starting point for developing MTDLs. nih.govresearchgate.net Future research on this compound should investigate its potential to be engineered into an MTDL. This involves:
Identifying Target Combinations: Based on the pathophysiology of a specific disease, relevant combinations of targets can be identified. For Alzheimer's disease, this could include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-site APP cleaving enzyme-1 (BACE1). nih.govnih.gov For certain cancers, this might involve inhibiting multiple protein kinases. ekb.eg
Rational Drug Design: The core scaffold can be modified by incorporating different pharmacophores—molecular fragments responsible for biological activity—that are known to interact with the selected targets. nih.gov For example, combining the quinoline-piperazine structure with moieties known to inhibit kinases or cholinesterases could yield a novel MTDL. nih.govnih.gov
Screening and Optimization: The resulting hybrid molecules would then be screened against the panel of desired targets to find compounds with a balanced activity profile.
This strategy could lead to the development of more effective therapeutics for complex diseases by addressing their multifaceted nature with a single, rationally designed agent. nih.gov
Advanced Preclinical Efficacy Studies in Complex Disease Models
Once novel analogues or MTDLs with promising in vitro activity are developed, the next critical step is to evaluate their efficacy in advanced preclinical models that more accurately mimic human disease. mdpi.com This goes beyond simple cell culture assays to provide insights into a compound's potential therapeutic effect in a living organism.
Future preclinical studies for derivatives of this compound should employ a range of sophisticated models relevant to the intended therapeutic area:
Oncology: For anticancer analogues, studies could utilize patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse. These models better represent the heterogeneity and drug response of human cancers. mdpi.com
Neurodegenerative Diseases: For compounds targeting conditions like Alzheimer's or Parkinson's disease, transgenic animal models that express human genes associated with the disease are essential. springermedizin.de For example, the 3xTg-AD mouse model for Alzheimer's allows for the evaluation of a compound's effect on both amyloid-beta and tau pathologies. springermedizin.de
Infectious Diseases: To test antimicrobial or antiviral activity, relevant in vivo infection models are necessary. This could involve studying the compound's ability to reduce bacterial load in an animal model of tuberculosis or inhibit viral replication in a model of influenza. nih.govnih.gov
These studies are crucial for validating the therapeutic potential of new compounds and gathering the necessary data to justify progression to human clinical trials. nih.govyoutube.com
Exploration of New Therapeutic Applications Based on Mechanism of Action
The broad biological activity of the quinoline-piperazine chemical class suggests that this compound and its derivatives may have therapeutic applications beyond their initially identified targets. nih.govnih.gov A thorough investigation into the compound's mechanism of action is key to unlocking these new possibilities.
Future research should focus on elucidating how these compounds exert their effects at a molecular level. Key avenues of exploration include:
Target Deconvolution: Identifying the specific proteins, enzymes, or receptors that the compound interacts with. This can be achieved through techniques like affinity chromatography and chemoproteomics.
Pathway Analysis: Once targets are identified, researchers can determine which cellular signaling pathways are modulated by the compound. For example, many quinoline-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival. ekb.eg
Functional Assays: Evaluating the compound's effect on various cellular processes, such as cell cycle progression, apoptosis (programmed cell death), oxidative stress, and viral replication. nih.govnih.gov For instance, some piperazine derivatives are known to act as GABA receptor agonists or modulate serotonergic pathways. drugbank.commdpi.com
Understanding the precise mechanism of action can reveal unexpected therapeutic opportunities. A compound initially developed as an anticancer agent might be repurposed for an inflammatory or neurodegenerative disease if it is found to modulate a relevant biological pathway.
Integration of Omics Data in Pharmacological Characterization
To gain a comprehensive understanding of the pharmacological effects of this compound and its analogues, future research should integrate multi-omics technologies. nih.govmdpi.com These high-throughput approaches provide a systems-level view of how a drug affects a biological system by simultaneously measuring changes across different molecular layers. nih.gov
Key omics technologies and their applications include:
Genomics and Transcriptomics: These can be used to study how a compound alters gene expression. This information can help identify the compound's mechanism of action, uncover off-target effects, and discover genetic biomarkers that predict patient response. nih.govnih.gov
Proteomics: This involves the large-scale study of proteins. Proteomics can identify the direct protein targets of a drug and reveal changes in protein expression and post-translational modifications that occur in response to treatment. nih.gov
Metabolomics: This is the study of metabolites within a biological system. Metabolomics can provide a functional readout of the physiological state of a cell or organism, revealing how a drug perturbs metabolic pathways. nih.govnih.gov
By integrating data from these different omics layers, researchers can build a detailed molecular signature of a compound's activity. mdpi.commdpi.com This holistic approach can accelerate drug development by providing deeper insights into efficacy and potential toxicity, facilitating a more rational and targeted path toward clinical application. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
